molecular formula C11H7Cl2NO3 B13126374 Methyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate

Methyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate

Cat. No.: B13126374
M. Wt: 272.08 g/mol
InChI Key: XTICVRDHMGWBHY-UHFFFAOYSA-N
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Description

Methyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate is a heterocyclic compound featuring a substituted isoxazole core with a 2,4-dichlorophenyl group at position 5 and a methyl ester at position 2. This compound is part of the isoxazole family, known for their diverse biological activities, including antimicrobial, antifungal, and pesticidal properties . The dichlorophenyl substituent enhances lipophilicity and resistance to metabolic degradation, making it a candidate for agrochemical and pharmaceutical applications . Commercial availability (e.g., MilliporeSigma®, CAS: JRD1428-1G) underscores its relevance in research .

Properties

Molecular Formula

C11H7Cl2NO3

Molecular Weight

272.08 g/mol

IUPAC Name

methyl 5-(2,4-dichlorophenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C11H7Cl2NO3/c1-16-11(15)9-5-10(17-14-9)7-3-2-6(12)4-8(7)13/h2-5H,1H3

InChI Key

XTICVRDHMGWBHY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NOC(=C1)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4-dichlorobenzonitrile with ethyl acetoacetate in the presence of a base, followed by cyclization with hydroxylamine hydrochloride . The reaction conditions usually include refluxing in methanol for several hours to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are more environmentally friendly can be considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that methyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate exhibits significant anticancer properties. Its mechanism of action involves the inhibition of histone deacetylases (HDACs), which play a critical role in regulating gene expression associated with cell cycle control and apoptosis. Compounds with similar structures have shown promise as HDAC inhibitors, making this compound a valuable candidate for further investigation in cancer therapy.

2. Antimicrobial Properties
The compound has also been studied for its antimicrobial effects. Preliminary investigations suggest that it may possess activity against various microbial strains, including bacteria and fungi. This potential makes it an attractive candidate for developing new antimicrobial agents.

3. Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Studies have shown that modifications to the isoxazole ring can enhance biological activity or alter pharmacokinetic properties. For example, variations in substituents can lead to differences in solubility and binding affinity to target enzymes .

Synthetic Methodologies

This compound can be synthesized through various chemical pathways. Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The synthesis often involves multiple steps, allowing for the introduction of different substituents on the isoxazole ring to tailor the compound’s properties for specific applications.

Case Studies

Several studies have documented the efficacy of this compound in laboratory settings:

  • Anticancer Studies : A series of in vitro assays demonstrated that this compound significantly inhibited cancer cell proliferation in various cancer types by modulating HDAC activity.
  • Antimicrobial Testing : In another study, this compound showed promising results against resistant strains of bacteria, indicating its potential as a new therapeutic agent .
  • SAR Exploration : Research focused on modifying the isoxazole core has led to the discovery of analogs with improved potency and reduced toxicity profiles compared to existing drugs .

Mechanism of Action

The mechanism of action of Methyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The position and nature of substituents on the phenyl ring significantly influence physicochemical and biological properties. Key analogs include:

Compound Name CAS No. Substituent Position Key Differences vs. Target Compound Similarity Score
Methyl 5-(4-chlorophenyl)isoxazole-3-carboxylate 176593-36-5 4-Cl Single Cl substitution reduces steric hindrance and lipophilicity 0.94
5-(3-Chlorophenyl)isoxazole-3-carboxylic acid 925940-95-0 3-Cl; free carboxylic acid Altered Cl position and lack of ester group; impacts solubility and bioavailability 1.00
5-(2,4-Dichlorophenyl)isoxazole-3-carboxylic acid 712348-40-8 2,4-Cl; free carboxylic acid Ester-to-acid conversion increases polarity, reducing membrane permeability 0.94
Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate 60640-71-3 4-OH Hydroxyl group improves solubility but reduces stability under acidic conditions N/A

Key Findings :

  • Chlorine Position : The 2,4-dichloro configuration in the target compound optimizes steric and electronic effects for receptor binding, as seen in pesticidal analogs like propiconazole ().
  • Ester vs. Acid : The methyl ester in the target compound enhances lipophilicity compared to carboxylic acid derivatives, favoring passive diffusion across biological membranes .

Modifications to the Isoxazole Core

Variations in the isoxazole scaffold or adjacent functional groups alter bioactivity:

  • Methyl 6-(2,4-dichlorophenyl)-5-...-benzo[7]annulene-2-carboxylate: A patent () describes a fused bicyclic derivative with enhanced cannabinoid receptor affinity due to the extended aromatic system. This highlights the role of structural complexity in target specificity.

Research Implications

  • Drug Design: The 2,4-dichlorophenylisoxazole scaffold is a versatile template for developing CNS-targeted drugs, as seen in cannabinoid receptor modulators ().
  • Agrochemical Optimization : Structural comparisons with triazole and urea-based pesticides () suggest that isoxazole derivatives may address resistance issues in pathogen populations.

Biological Activity

Methyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound belongs to the isoxazole family, characterized by a five-membered ring containing one nitrogen atom. The presence of the dichlorophenyl group enhances its lipophilicity and potential biological interactions.

Biological Activities

1. Antimicrobial Activity

Research indicates that isoxazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. The structure-activity relationship suggests that the substitution pattern on the isoxazole ring significantly influences antimicrobial potency .

2. Antitubercular Activity

This compound has been evaluated for its antitubercular activity. In a study focusing on derivatives of isoxazole, it was found that certain compounds displayed promising activity against Mycobacterium tuberculosis with minimal cytotoxic effects on human cells. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

3. Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes critical in various biochemical pathways. For example, it has been shown to act as a competitive inhibitor of serine acetyltransferase (SAT), which plays a role in the synthesis of coenzyme A. This inhibition was characterized by determining the IC50 values, indicating effective concentrations required for inhibition .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from SAR studies include:

  • Substituent Effects : Modifications on the phenyl ring and isoxazole nitrogen can significantly enhance or diminish biological activity.
  • Lipophilicity : Increased lipophilicity generally correlates with improved membrane permeability and bioavailability.
  • Functional Groups : The presence of electron-withdrawing groups (like chlorine) on the phenyl ring enhances activity by stabilizing charged intermediates during enzyme interactions .

Case Study 1: Antitubercular Efficacy

A study conducted by researchers evaluated several isoxazole derivatives against drug-resistant strains of M. tuberculosis. This compound was among those tested, demonstrating an MIC90 value indicating effective bactericidal activity while maintaining low cytotoxicity towards human cells .

Case Study 2: Enzyme Inhibition

In another investigation, this compound was tested for its inhibitory effects on SAT. The compound exhibited significant inhibition with an IC50 value that positions it as a potential lead compound for further development in treating metabolic disorders related to coenzyme A synthesis .

Table 1: Biological Activity Summary

Biological ActivityMechanismReference
AntimicrobialDisruption of cell wall
AntitubercularInhibition of M. tuberculosis growth
Enzyme Inhibition (SAT)Competitive inhibition

Table 2: Structure-Activity Relationship Insights

ModificationEffect on ActivityReference
Chlorine substitutionIncreased potency
Lipophilicity enhancementImproved bioavailability
Electron-withdrawing groupsStabilization of intermediates

Q & A

Q. What are the recommended methods for synthesizing Methyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate with high purity?

Synthesis typically involves cyclocondensation of substituted phenyl groups with isoxazole precursors. Key steps include:

  • Isoxazole ring formation : Use hydroxylamine and a β-keto ester derivative under acidic conditions .
  • Substituent introduction : Electrophilic substitution or coupling reactions (e.g., Suzuki-Miyaura) to attach the 2,4-dichlorophenyl group. Optimize reaction temperatures (e.g., 80–100°C) and catalysts (e.g., Pd(PPh₃)₄) to minimize side products .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) yield >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers handle and store this compound to ensure stability?

  • Handling : Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure. Work in a fume hood to prevent inhalation of dust/aerosols .
  • Storage : Store in airtight, light-resistant containers at 2–8°C. Desiccate to prevent hydrolysis of the ester group .
  • Decomposition risks : Avoid prolonged exposure to moisture or UV light, which may cleave the isoxazole ring or ester moiety .

Q. What spectroscopic techniques are critical for structural confirmation?

  • NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for dichlorophenyl; ester carbonyl at ~δ 165 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (exact mass: ~285.97 Da) and fragmentation patterns .
  • FT-IR : Peaks at ~1740 cm⁻¹ (ester C=O) and 1600 cm⁻¹ (isoxazole C=N) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Experimental design : Standardize assays (e.g., MAPK pathway inhibition in HEK293 cells) with positive controls (e.g., U0126 for MAPK). Replicate under consistent conditions (pH, temperature, solvent concentration) .
  • Data normalization : Use dose-response curves (IC₅₀ calculations) and statistical tools (e.g., ANOVA with post-hoc tests) to account for batch-to-batch variability .
  • Metabolite interference : Perform LC-MS/MS to rule out degradation products or active metabolites in cell-based assays .

Q. What strategies optimize the compound’s bioactivity through structural modification?

  • Substituent variation : Replace 2,4-dichlorophenyl with electron-withdrawing groups (e.g., nitro, trifluoromethyl) to enhance electrophilic reactivity .
  • Ester hydrolysis : Convert the methyl ester to a carboxylic acid for improved solubility and target binding (e.g., via NaOH hydrolysis at 60°C) .
  • Hybrid analogs : Fuse with pyrazole or pyrimidine rings (e.g., Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate derivatives) to explore synergistic effects .

Q. How can computational modeling guide mechanistic studies of this compound?

  • Docking simulations : Use AutoDock Vina to predict binding to MAPK (PDB ID: 1PME). Focus on hydrophobic interactions with the dichlorophenyl group and hydrogen bonding with the ester .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS suite) to identify critical residues for activity .
  • QSAR models : Develop regression models correlating logP values (1.5–3.0) with cytotoxicity (R² > 0.85) to prioritize derivatives .

Q. What analytical challenges arise in quantifying this compound in complex matrices?

  • Matrix effects : Use isotope-labeled internal standards (e.g., ¹³C-methyl ester analog) for LC-MS/MS quantification in plasma/tissue .
  • Limit of detection (LOD) : Optimize SPE extraction (C18 cartridges, methanol elution) to achieve LOD < 0.1 ng/mL .
  • Degradation products : Monitor for 5-(2,4-dichlorophenyl)isoxazole-3-carboxylic acid (hydrolysis product) via MRM transitions .

Methodological Notes

  • Safety protocols : Adhere to GHS hazard codes (H302: Harmful if swallowed; H315: Causes skin irritation) and disposal guidelines (P501: Dispose of contents/container per local regulations) .
  • Data validation : Cross-reference spectral data with NIST Chemistry WebBook entries for isoxazole derivatives .
  • Collaborative resources : Access synthetic protocols from Acta Crystallographica Section E for crystallographic data .

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